![molecular formula C18H23N3O5 B2666151 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930464-09-8](/img/structure/B2666151.png)
6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: Alkylating agents (e.g., dimethyl sulfate, ethyl bromide).
Conditions: Alkylation reactions under basic conditions.
Industrial Production Methods
Industrial synthesis often involves optimization for scale, yield, and cost-efficiency, usually under controlled conditions to ensure high purity and consistency. The steps are similar but with more efficient catalysts, optimized temperatures, and advanced purification techniques.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate
Starting Material: A substituted pyrrole derivative.
Reagents: Brominating agents (e.g., NBS).
Conditions: Bromination under inert atmosphere at low temperature.
Step 2: Pyrimidine Ring Formation
Reagents: Guanidine carbonate and appropriate catalysts.
Conditions: Cyclization at elevated temperature to form the pyrrolopyrimidine core.
化学反应分析
Types of Reactions
Oxidation: : Conversion of the methoxy groups to aldehyde or carboxylic acids.
Reduction: : Potential hydrogenation of the ethoxyphenyl ring.
Substitution: : Nucleophilic substitution reactions at the methoxy or ethoxy positions.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, CrO₃.
Reduction Reagents: : H₂/Pd-C, NaBH₄.
Substitution Reagents: : Nucleophiles like thiols, amines, and alcohols.
Major Products Formed
Oxidation Products: : Corresponding aldehydes, ketones, or acids.
Reduction Products: : Fully hydrogenated derivatives.
Substitution Products: : Compounds with various nucleophiles replacing the original substituents.
科学研究应用
This compound is explored for its potential in multiple domains:
Chemistry: : As a building block for complex molecular architectures.
Biology: : Studies involving interactions with biological macromolecules.
Medicine: : Investigated for pharmacological activity due to its potential effects on specific molecular targets.
Industry: : Applications in material sciences, including as a precursor for specialized polymers or coatings.
作用机制
The effects of 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione are largely determined by its ability to interact with specific molecular targets:
Binding: : Attaches to enzyme active sites or receptor proteins.
Pathways: : Modulates biochemical pathways related to cell signaling and metabolism.
相似化合物的比较
While comparing with other pyrrolopyrimidines:
Similar Compounds: : 4-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, 6-methyl-4-(4-methoxyphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione.
Uniqueness: : The specific substituents (2,2-dimethoxyethyl and 4-ethoxyphenyl) give it distinct reactivity and potential biological activities not found in close analogs.
Conclusion
The elaborate structure of 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione opens a plethora of possibilities in scientific research and industrial applications. Its synthesis, reactions, and functional versatility make it a valuable compound for further exploration and utilization in various fields.
属性
IUPAC Name |
6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-4-26-12-7-5-11(6-8-12)16-15-13(19-18(23)20-16)9-21(17(15)22)10-14(24-2)25-3/h5-8,14,16H,4,9-10H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJAWNDWCVEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(OC)OC)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2666068.png)
![N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2666071.png)
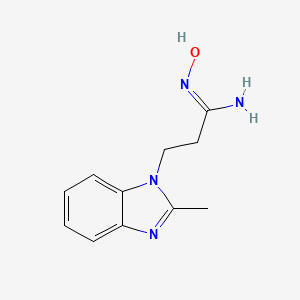
![1-(Pyrazine-2-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2666074.png)

![1-Azaspiro[4.4]non-3-ene](/img/structure/B2666076.png)
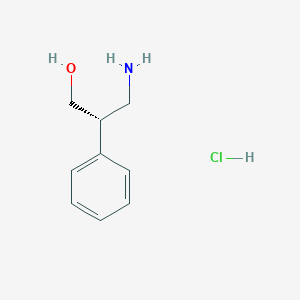
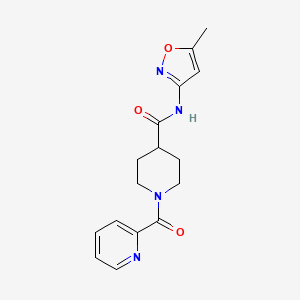
![N,N-dimethyl-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2666082.png)
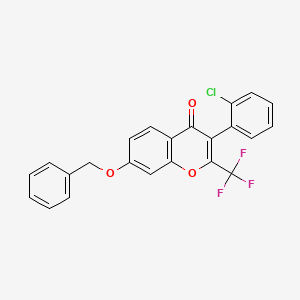
![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)
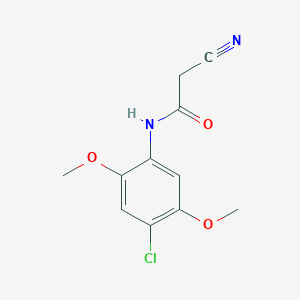

![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)
